

Application Notes and Protocols: Aniline Black in Inks and Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aniline Black*
Cat. No.: *B576688*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline Black (Colour Index Pigment Black 1, C.I. 50440) is a synthetic organic pigment with a long history of use in various industrial applications, including the formulation of inks and coatings.^{[1][2][3]} It is produced through the oxidation of aniline.^[4] The pigment is known for its deep black shade, which can have a distinct red or blue undertone, offering a different aesthetic from common carbon black pigments.^[4] A key differentiator of **Aniline Black** is its non-conductive and antistatic nature, making it a suitable alternative to carbon black in applications where electrical conductivity is undesirable.^{[5][6]}

These application notes provide detailed information on the properties, synthesis, and formulation of **Aniline Black** for use in inks and coatings. The protocols are intended to serve as a comprehensive guide for researchers and scientists in the field.

Physicochemical Properties of Aniline Black

Aniline Black exhibits a range of properties that make it a versatile pigment for inks and coatings. These properties can be influenced by the synthesis method and post-synthesis treatment. A summary of typical quantitative data is presented in the table below.

Property	Typical Value/Range	Notes
Color Index Name	Pigment Black 1	-
C.I. Number	50440	-
CAS Number	13007-86-8	-
Chemical Class	Azine	[5]
Appearance	Black powder	Can have a red or blue undertone.
Density	1.83 - 2.0 g/cm ³	[5]
Bulk Density	~0.36 g/cm ³	-
Oil Absorption	38 - 104 g/100g	Varies depending on the grade.[5]
pH	3.5 - 8.0	[5]
Thermal Stability	~200°C	[4]
Lightfastness (Blue Wool Scale)	7-8 (Excellent)	[6][7][8]
Weather Resistance	Excellent	[5][6]
Chemical Resistance	Good to Excellent	Resistant to water, acids, and alkalis.[7][8][9]
Solubility	Insoluble in water; soluble in some organic solvents like oleic acid and stearic acid.	[5][7]

Applications in Inks and Coatings

Aniline Black is utilized in a variety of ink and coating formulations due to its unique properties.

Inks:

- Printing Inks: Its high color strength and good dispersibility make it suitable for various printing processes.[5][6]
- Thermal Transfer Inks: The thermal stability of **Aniline Black** is advantageous in these applications.[5]
- Industrial Inks: Used in applications requiring good durability and resistance properties.[5]
- Inkjet Inks: Can be formulated into solvent-based inkjet inks.[7]

Coatings:

- UV-Curing Systems: **Aniline Black** absorbs less UV light than carbon black, which is beneficial for curing processes.[4]
- Unsaturated Polyester Resin Systems: Shows excellent compatibility with these resins.[4]
- Furniture and Leather Coatings: Provides a deep black color with good durability.[4]
- Corrosion Resistant Coatings: The polyaniline backbone of **Aniline Black** can contribute to the corrosion protection of metallic substrates.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Aniline Black Pigment (Polyaniline)

This protocol describes a laboratory-scale synthesis of **Aniline Black** via chemical oxidative polymerization of aniline.

Materials:

- Aniline ($C_6H_5NH_2$)
- Hydrochloric acid (HCl, 37%)
- Ammonium persulfate ($(NH_4)_2S_2O_8$)

- Distilled water
- Methanol
- Ammonia solution (NH₄OH, 25%)

Equipment:

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper
- Drying oven

Procedure:

- Preparation of Aniline Hydrochloride Solution:
 - In the 250 mL three-necked flask, add 100 mL of 1 M HCl.
 - Cool the flask in an ice bath to 0-5 °C with continuous stirring.
 - Slowly add 9.3 g (0.1 mol) of aniline to the cooled HCl solution to form aniline hydrochloride.
- Preparation of Oxidant Solution:
 - In a separate beaker, dissolve 22.8 g (0.1 mol) of ammonium persulfate in 100 mL of distilled water.
 - Cool this solution in an ice bath to 0-5 °C.

- Polymerization:
 - Slowly add the ammonium persulfate solution dropwise to the aniline hydrochloride solution over a period of 30-60 minutes while maintaining the temperature at 0-5 °C and stirring vigorously.
 - After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
 - Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A dark green to black precipitate of polyaniline (emeraldine salt) will form.
- Isolation and Purification:
 - Filter the precipitate using a Büchner funnel.
 - Wash the filter cake sequentially with 200 mL of 1 M HCl, 200 mL of methanol, and then distilled water until the filtrate becomes colorless.
 - To convert the emeraldine salt to the emeraldine base (**Aniline Black** pigment), resuspend the filter cake in 200 mL of 0.5 M ammonia solution and stir for 4 hours.
 - Filter the dark blue/black precipitate and wash with distilled water until the filtrate is neutral.
- Drying:
 - Dry the final product in a vacuum oven at 60 °C for 24 hours. The resulting product is **Aniline Black** pigment in its base form.

Protocol 2: Formulation of a Solvent-Based Aniline Black Ink

This protocol provides a general guideline for the formulation of a simple solvent-based ink using **Aniline Black** pigment.

Components:

- **Aniline Black** pigment: 5 - 15% (by weight)
- Binder (e.g., acrylic resin, nitrocellulose): 10 - 25%
- Solvent (e.g., ethanol, ethyl acetate, MEK): 60 - 80%
- Additives (e.g., plasticizer, dispersant): 1 - 5%

Procedure:

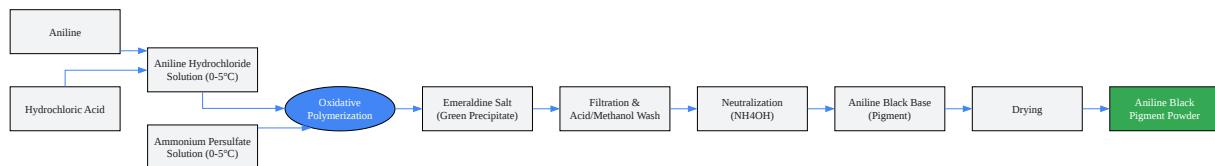
- Binder Dissolution:
 - In a suitable mixing vessel, dissolve the binder resin in the chosen solvent system under agitation.
- Pigment Dispersion:
 - Gradually add the **Aniline Black** pigment to the binder solution while stirring.
 - Add the dispersant to aid in the wetting and stabilization of the pigment particles.
 - Disperse the mixture using a high-speed disperser or a bead mill until the desired particle size and color strength are achieved. The fineness of grind can be checked using a Hegman gauge.
- Let-down and Adjustment:
 - Add the remaining solvent and any other additives (e.g., plasticizer) and mix until uniform.
 - Adjust the viscosity of the ink to the desired range for the intended printing application using the solvent.
- Quality Control:
 - Evaluate the final ink for properties such as color, viscosity, gloss, and adhesion on the target substrate.

Protocol 3: Formulation of a Water-Based Aniline Black Coating

This protocol outlines the formulation of a water-based coating using **Aniline Black**.

Components:

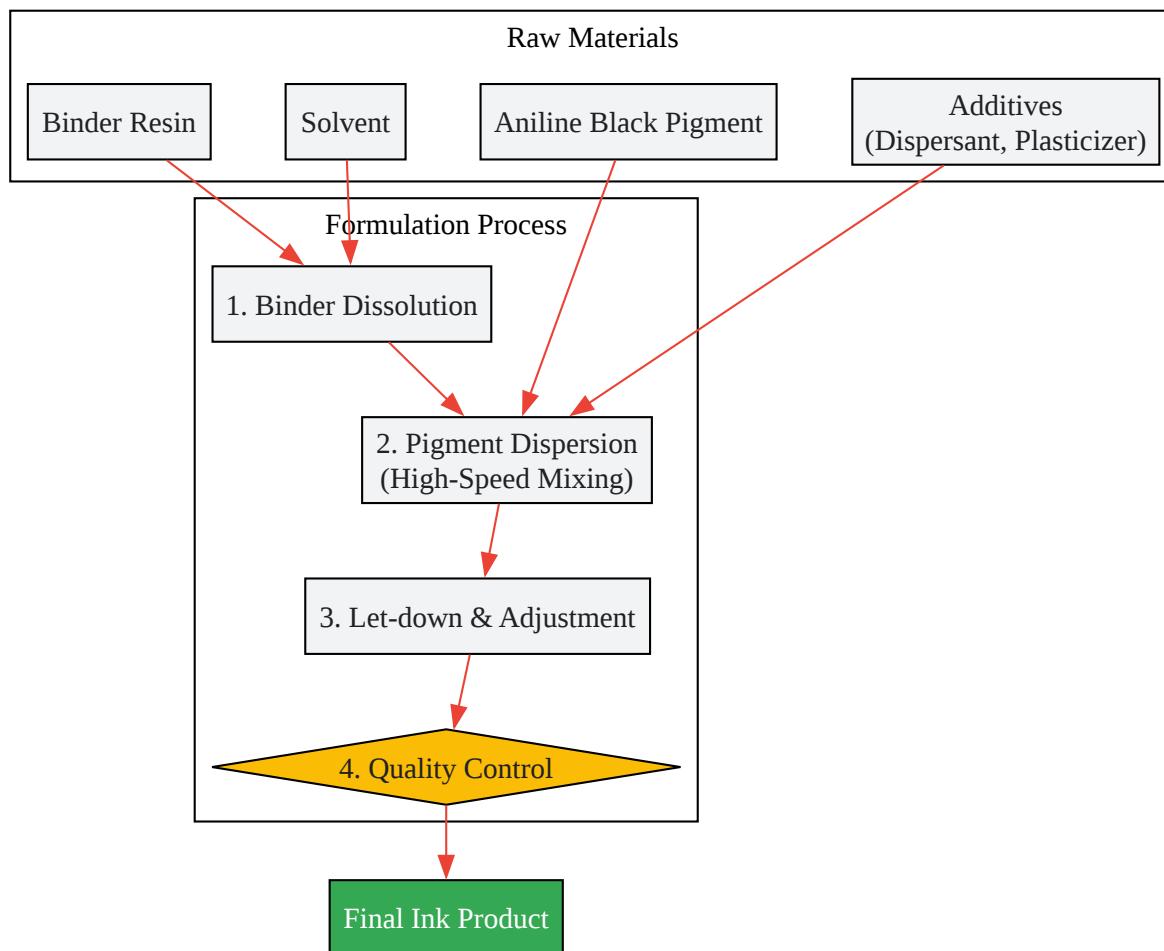
- **Aniline Black** pigment dispersion: 10 - 20% (by weight)
- Water-based acrylic emulsion: 70 - 85%
- Coalescing agent (e.g., Texanol): 1 - 3%
- Defoamer: 0.1 - 0.5%
- Thickener (e.g., associative thickener): As needed for viscosity adjustment


Procedure:

- Preparation of Pigment Dispersion:
 - If not using a pre-made dispersion, **Aniline Black** pigment needs to be dispersed in water with the help of a suitable dispersant. This is typically done using high-shear equipment like a bead mill.
- Coating Formulation:
 - In a mixing vessel, add the water-based acrylic emulsion.
 - While stirring, slowly add the **Aniline Black** pigment dispersion.
 - Add the coalescing agent, defoamer, and any other functional additives.
 - Adjust the viscosity of the coating with a thickener to achieve the desired application properties (e.g., for brushing or spraying).
- Application and Curing:

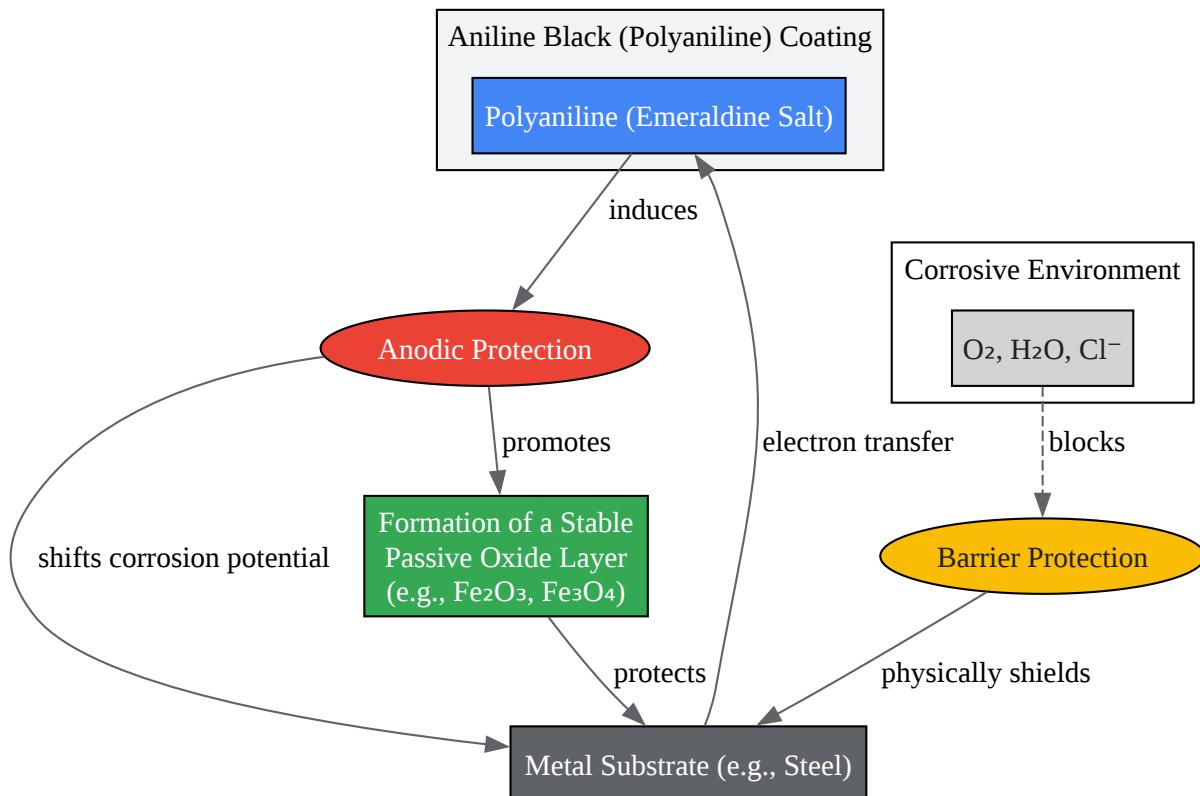
- Apply the coating to the substrate using the desired method.
- Allow the coating to dry and cure at ambient temperature or with gentle heating as recommended for the specific acrylic emulsion used.

Diagrams


Synthesis of Aniline Black

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Aniline Black** pigment.


Formulation of Solvent-Based Ink

[Click to download full resolution via product page](#)

Caption: General workflow for formulating a solvent-based ink.

Corrosion Protection Mechanism of Aniline Black (Polyaniline) Coatings

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline black - CAMEO [cameo.mfa.org]
- 2. New synthetic black dyes: their discovery, production and everyday use (1859-1930) [journals.openedition.org]
- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. products.evonik.com [products.evonik.com]
- 5. Pigment Black 1- Ranbar P0080E Aniline Black Pigment [ranbarr.com]
- 6. nbinno.com [nbinno.com]
- 7. Aniline Black Pigment – Solvent Black 7 – Ranbar P0080A [ranbarr.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. ANILINE BLACK [chembk.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Aniline Black in Inks and Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576688#use-of-aniline-black-in-the-production-of-inks-and-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

